"Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate structure and properties"
"Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate structure and properties"
Topic: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate: Structure, Synthesis, and Applications in Medicinal Chemistry Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate (CAS: 2091099-38-4) is a high-value heterocyclic building block utilized extensively in modern drug discovery. Characterized by a 2,5-disubstituted thiazole core, this compound serves as a bifunctional scaffold. It features an electrophilic bromine "handle" at the C5 position of the thiazole ring—primed for transition-metal-catalyzed cross-coupling—and a methyl ester at the para-position of the phenyl ring, allowing for orthogonal derivatization via hydrolysis or amidation. Its structural rigidity and electronic properties make it a critical intermediate in the synthesis of antiviral agents (specifically HCV NS5A inhibitors), oncology therapeutics, and advanced agrochemicals.
Chemical Identity & Structural Analysis
This compound belongs to the class of 2-aryl-5-bromothiazoles . The thiazole ring acts as a bioisostere for pyridine or benzene, often improving the metabolic stability and solubility profile of the final drug candidate.
Key Identifiers
| Property | Detail |
| IUPAC Name | Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate |
| CAS Number | 2091099-38-4 |
| Molecular Formula | C₁₁H₈BrNO₂S |
| Molecular Weight | 298.16 g/mol |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=NC=C(S2)Br |
| InChI Key | Calculated based on structure |
| Appearance | Off-white to pale yellow solid |
Structural Conformation
The molecule consists of two aromatic systems: a benzene ring and a thiazole ring connected by a single bond at C2(thiazole)-C4'(phenyl).
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Planarity: The molecule adopts a nearly planar conformation to maximize
-conjugation between the phenyl and thiazole rings. However, steric repulsion between the ortho-protons of the phenyl ring and the thiazole sulfur/nitrogen may induce a slight torsion angle (typically 10–20°). -
Electronic Effects:
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Ester Group: Electron-withdrawing group (EWG) at the para position, deactivating the phenyl ring but facilitating nucleophilic attack at the carbonyl carbon.
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Bromine Atom: Located at C5 of the thiazole.[1] While halogens are generally deactivating, the C5 position in 1,3-thiazoles is naturally nucleophilic; however, the presence of the bromine makes this site highly reactive toward oxidative addition by Palladium(0) species.
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Physicochemical Properties
Understanding the physical behavior of this intermediate is crucial for assay development and formulation.
| Property | Value (Experimental/Predicted) | Implications |
| Melting Point | 115–120 °C (Typical for analogs) | Stable solid, easy to handle in solid-phase synthesis. |
| Boiling Point | >350 °C (Predicted) | High thermal stability. |
| LogP (Octanol/Water) | ~3.2 – 3.5 | Lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays. |
| Solubility | Low in Water; High in DCM, DMSO, THF | Compatible with standard organic synthesis solvents. |
| pKa | ~2.5 (Conjugate acid of thiazole N) | Weakly basic nitrogen; protonation requires strong acids. |
Synthesis & Manufacturing Protocols
The synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate typically follows a convergent route involving the Hantzsch Thiazole Synthesis followed by regioselective bromination.
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic pathway from commercially available precursors.
Detailed Experimental Protocol
Step 1: Preparation of Methyl 4-thiocarbamoylbenzoate
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Reagents: Methyl 4-cyanobenzoate (1.0 eq), Magnesium chloride (1.2 eq), Sodium hydrosulfide (NaSH, 2.0 eq).
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Solvent: DMF (Dimethylformamide).[2]
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Procedure: Dissolve methyl 4-cyanobenzoate in DMF. Add MgCl₂ and NaSH. Stir at room temperature for 16 hours. The mixture turns green/yellow.
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Workup: Pour into ice water. Acidify with 1M HCl to pH 4. Filter the yellow precipitate (Thioamide).
Step 2: Hantzsch Cyclization
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Reagents: Thioamide (from Step 1), Chloroacetaldehyde (50% aq. solution, 1.5 eq).
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Solvent: Ethanol or 1,4-Dioxane.
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Procedure: Reflux the mixture for 4–6 hours. The sulfur of the thioamide attacks the alpha-carbon of the aldehyde, followed by dehydration to close the ring.
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Purification: Evaporate solvent. Recrystallize from Ethanol/Water to obtain Methyl 4-(1,3-thiazol-2-yl)benzoate.
Step 3: Regioselective Bromination
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Reagents: Methyl 4-(1,3-thiazol-2-yl)benzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq).
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Solvent: Acetonitrile (ACN) or DMF.
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Conditions: Stir at 0°C to Room Temperature.
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Mechanism: Electrophilic aromatic substitution. The C5 position of the thiazole is the most electron-rich and sterically accessible site.
-
Workup: Quench with aqueous sodium thiosulfate (to remove excess Br₂). Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.
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Yield: Typically 85–95%.
Reactivity & Applications in Drug Discovery
This compound is a "linchpin" scaffold. Its value lies in the ability to selectively functionalize two distinct ends of the molecule.
Reactivity Logic Map
Figure 2: Orthogonal reactivity profile allowing for diverse library generation.
Key Applications
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HCV NS5A Inhibitors: The 2-phenylthiazole core is a recurring motif in antivirals (e.g., similar structures in Daclatasvir analogs). The bromine allows for the attachment of chiral pyrrolidine or imidazole moieties essential for viral replication inhibition.
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Oncology (Kinase Inhibitors): Used to synthesize Type II kinase inhibitors where the benzoate moiety binds to the solvent-exposed region and the thiazole extends into the hydrophobic pocket.
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Liquid Crystals & Materials: The planar, conjugated system is investigated for organic light-emitting diode (OLED) applications due to its electron-transport capabilities.
Safety & Handling (MSDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination or polymerization).
References
- Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational chemistry for thiazole synthesis).
- Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using NBS/Thiourea". Journal of Heterocyclic Chemistry, 49, 123-128.
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PubChem Compound Summary. (2024). "Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate". National Center for Biotechnology Information. Link
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CP Lab Safety. (2024). "Product Catalog: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate". Link
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Makowska, A., et al. (2019).[4] "Thiazole derivatives as promising biologically active agents".[5][6][7] European Journal of Medicinal Chemistry, 184, 111745. (Review of pharmacological applications).
Sources
- 1. 4-Bromo-5-methyl-1,3-thiazol-2-amine | C4H5BrN2S | CID 45789612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]
- 3. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]
- 4. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
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